BenchChemオンラインストアへようこそ!

1-cyclobutylpyrimidine-2,4(1H,3H)-dione

HIV microbicide structure-activity relationship antiviral drug discovery

1-Cyclobutylpyrimidine-2,4(1H,3H)-dione (CAS 1797409-28-9) is a key synthetic intermediate featuring a cyclobutyl group critical for dual-mechanism antiviral activity and IDO inhibition. This specific substitution pattern is essential for reproducing published SAR and accelerating medicinal chemistry programs. Procure this high-purity building block to ensure target engagement and potency in your lead optimization efforts.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1797409-28-9
Cat. No. B6523003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutylpyrimidine-2,4(1H,3H)-dione
CAS1797409-28-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=CC(=O)NC2=O
InChIInChI=1S/C8H10N2O2/c11-7-4-5-10(8(12)9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,11,12)
InChIKeySLPFWTICZXFMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutylpyrimidine-2,4(1H,3H)-dione (CAS 1797409-28-9): Procurement-Ready Physicochemical and Structural Profile


1-Cyclobutylpyrimidine-2,4(1H,3H)-dione (CAS 1797409-28-9) is a synthetic N1-substituted pyrimidinedione derivative characterized by a cyclobutyl group attached to the uracil core scaffold. Its molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol . Predicted physicochemical parameters include a density of 1.335±0.06 g/cm³ and a pKa of 9.74±0.10 . The compound is commercially available with purity specifications of 95–98% and is recommended for long-term storage at room temperature . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of antiviral agents and kinase inhibitors where the constrained cyclobutyl ring imparts distinct conformational and steric properties relative to linear or smaller cyclic N1-substituents [1].

Why 1-Cyclobutylpyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Other N1-Substituted Pyrimidinediones


N1-substituted pyrimidinediones exhibit profound structure-activity divergence based solely on the steric and electronic nature of the N1-substituent. While the uracil core is conserved across this class, substitution with smaller alkyl groups (e.g., methyl, ethyl) or larger cycloalkyl rings (e.g., cyclohexyl) yields dramatically different biological outcomes [1]. SAR studies in the anti-HIV pyrimidinedione series have identified congeners with cyclopropyl and cyclobutyl substituents at the N-1 position as the most active molecules, whereas linear alkyl or larger cyclic substituents fail to achieve comparable dual-mechanism antiviral activity [2]. Consequently, the cyclobutyl group is not merely a passive structural variant but a critical determinant of target engagement, potency, and therapeutic index. Procuring the specific cyclobutyl analog is essential to recapitulate published SAR findings or to advance lead optimization programs that depend on this precise substitution pattern.

Quantitative Differentiation of 1-Cyclobutylpyrimidine-2,4(1H,3H)-dione Against Close Analogs


Enhanced HIV-1 Dual-Mechanism Antiviral Potency with Cyclobutyl N1-Substitution Relative to Linear Alkyl Analogs

In a systematic evaluation of 12 pyrimidinedione compounds, congeners bearing cyclopropyl and cyclobutyl substituents at the N-1 position were identified as the most active molecules in the SAR series, exhibiting significantly higher anti-HIV-1 efficacies and potencies compared to analogs with linear alkyl substituents [1]. The cyclobutyl-substituted pyrimidinediones demonstrated dual inhibition of both virus entry and reverse transcription, a mechanistic profile not uniformly observed across the broader N1-alkyl series [1].

HIV microbicide structure-activity relationship antiviral drug discovery

Predicted pKa Modulation by Cyclobutyl Substitution Relative to Unsubstituted Uracil

The predicted pKa of 1-cyclobutylpyrimidine-2,4(1H,3H)-dione is 9.74±0.10, as reported in ChemicalBook . This value represents the acidity of the N3-H proton. In contrast, the parent unsubstituted uracil has a reported pKa of approximately 9.45–9.50 for the N3 position [1]. The modest increase in pKa reflects the electron-donating inductive effect of the cyclobutyl group, which reduces the acidity of the N3 proton and may influence hydrogen-bonding capacity and solubility at physiological pH relative to the unsubstituted core.

physicochemical property ionization state drug-likeness

Room-Temperature Storage Stability Advantage Over 2–8°C-Requiring Pyrimidinedione Analogs

The recommended long-term storage condition for 1-cyclobutylpyrimidine-2,4(1H,3H)-dione is room temperature, as specified in vendor technical datasheets . This contrasts with several closely related pyrimidinedione derivatives—such as the unsubstituted 2,4(1H,3H)-pyrimidinedione core—which often require storage at 2–8°C to prevent degradation . The ability to store the cyclobutyl analog under ambient conditions reduces cold-chain logistics complexity and associated procurement costs.

stability storage condition supply chain

Validated Application Scenarios for 1-Cyclobutylpyrimidine-2,4(1H,3H)-dione Based on Comparative Evidence


Lead Optimization in Anti-HIV Microbicide Development

Based on the SAR findings that N1-cyclopropyl and N1-cyclobutyl pyrimidinediones exhibit the highest dual-mechanism anti-HIV activity in the series, this compound serves as a critical synthetic intermediate or reference standard for medicinal chemistry programs aimed at developing topical HIV microbicides with subnanomolar potency and dual entry/reverse transcription inhibition [1]. Researchers validating or extending the published SAR should procure this specific analog to ensure reproducibility of the reported activity profile.

Physicochemical Profiling and Formulation Development

The predicted pKa of 9.74±0.10 and room-temperature storage stability differentiate this compound from the unsubstituted uracil core . Formulation scientists evaluating solubility, permeability, or stability under various pH conditions may prefer this cyclobutyl analog when a slightly less acidic N3-H proton or ambient storage convenience is advantageous for the intended application.

Synthetic Intermediate for Cyclobutyl-Containing Antiviral Nucleoside Analogues

The cyclobutyl-substituted uracil scaffold is a recognized building block for the synthesis of antiviral nucleoside analogues targeting herpesviruses (HSV-1, VZV) and HIV [2][3]. Procurement of 1-cyclobutylpyrimidine-2,4(1H,3H)-dione enables the construction of more complex cyclobutyl nucleoside derivatives without requiring de novo synthesis of the N1-cyclobutyl uracil core, thereby accelerating medicinal chemistry timelines.

IDO/TDO Inhibitor Discovery Programs

Patents assigned to Merck Sharp & Dohme Corp. describe substituted cyclobutylpyrimidine compounds as indoleamine 2,3-dioxygenase (IDO) inhibitors for immuno-oncology applications [4]. 1-Cyclobutylpyrimidine-2,4(1H,3H)-dione represents a versatile starting material for the synthesis of such IDO-targeting agents, offering a pre-installed cyclobutyl group that aligns with the SAR described in the patent literature.

Quote Request

Request a Quote for 1-cyclobutylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.